molecular formula C15H11N2NaO2 B8808930 Phenytoin (sodium)

Phenytoin (sodium)

Cat. No.: B8808930
M. Wt: 274.25 g/mol
InChI Key: FJPYVLNWWICYDW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenytoin sodium can be synthesized through several methods. One common method involves the oxidation of benzoin to obtain diphenylethyldione, followed by a rearrangement reaction to produce phenytoin. The final step involves a salifying reaction in water to obtain phenytoin sodium . Another method involves the base-catalyzed reaction between benzil and urea, leading to the formation of phenytoin through intramolecular cyclization .

Industrial Production Methods: In industrial settings, phenytoin sodium is produced using high-yielding chemical synthesis processes. The synthesis typically involves the use of solvents such as alcohol and water, and the reaction conditions are optimized to ensure high yield and purity. The process avoids the use of acetic acid, making it more environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phenytoin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects.

Common Reagents and Conditions:

    Oxidation: Phenytoin sodium can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.

Major Products: The major products formed from these reactions include hydroxylated and deaminated metabolites, which are further processed in the liver .

Scientific Research Applications

Phenytoin sodium has a wide range of scientific research applications:

Mechanism of Action

Phenytoin sodium exerts its effects by stabilizing neuronal membranes and decreasing seizure activity. It achieves this by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses. This action prolongs the effective refractory period and suppresses ventricular pacemaker automaticity, thereby preventing the propagation of high-frequency action potentials .

Comparison with Similar Compounds

Phenytoin sodium’s unique mechanism and its long history of use make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C15H11N2NaO2

Molecular Weight

274.25 g/mol

IUPAC Name

sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate

InChI

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1

InChI Key

FJPYVLNWWICYDW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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